Dimethyl ((benzyloxy)carbonyl)-l-glutamate
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Overview
Description
Dimethyl ((benzyloxy)carbonyl)-l-glutamate is an organic compound that belongs to the class of glutamate derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the glutamate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ((benzyloxy)carbonyl)-l-glutamate typically involves the protection of the amino group of l-glutamate using the benzyloxycarbonyl (Cbz) group. The process begins with the reaction of l-glutamate with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction results in the formation of the benzyloxycarbonyl-protected l-glutamate. The final step involves the esterification of the carboxyl groups using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl ((benzyloxy)carbonyl)-l-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the glutamate backbone.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl ((benzyloxy)carbonyl)-l-glutamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl ((benzyloxy)carbonyl)-l-glutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino group of the glutamate backbone. This allows for selective reactions at other functional groups, facilitating the synthesis of desired products. The compound’s effects are mediated through its ability to undergo controlled chemical transformations, leading to the formation of active intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Dimethyl Carbonate: A versatile reagent used in organic synthesis, known for its low toxicity and environmental friendliness.
Benzyl Chloroformate: Commonly used for the protection of amino groups in peptide synthesis.
Dimethyl Acetylenedicarboxylate: Utilized in various cycloaddition reactions and as a building block in organic synthesis.
Uniqueness
Dimethyl ((benzyloxy)carbonyl)-l-glutamate is unique due to its combination of the benzyloxycarbonyl protecting group and the glutamate backbone. This combination allows for selective reactions and the synthesis of complex molecules with high precision. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
dimethyl 2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-20-13(17)9-8-12(14(18)21-2)16-15(19)22-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPOAFNYCGJPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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